molecular formula C12H25N3O B7921338 1-((S)-2-{[(2-Amino-ethyl)-isopropyl-amino]-methyl}-pyrrolidin-1-yl)-ethanone

1-((S)-2-{[(2-Amino-ethyl)-isopropyl-amino]-methyl}-pyrrolidin-1-yl)-ethanone

Cat. No.: B7921338
M. Wt: 227.35 g/mol
InChI Key: QLGRTTVQBLFSHV-LBPRGKRZSA-N
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Description

This compound (CAS: 1354016-08-2) is a chiral pyrrolidine derivative featuring a tertiary amine-functionalized side chain and an ethanone group. Its molecular formula is C₁₂H₂₅N₃O, with a molecular weight of 227.35 g/mol .

Properties

IUPAC Name

1-[(2S)-2-[[2-aminoethyl(propan-2-yl)amino]methyl]pyrrolidin-1-yl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H25N3O/c1-10(2)14(8-6-13)9-12-5-4-7-15(12)11(3)16/h10,12H,4-9,13H2,1-3H3/t12-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLGRTTVQBLFSHV-LBPRGKRZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CCN)CC1CCCN1C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)N(CCN)C[C@@H]1CCCN1C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H25N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((S)-2-{[(2-Amino-ethyl)-isopropyl-amino]-methyl}-pyrrolidin-1-yl)-ethanone typically involves multiple steps, starting with the preparation of the pyrrolidine ring. This can be achieved through the cyclization of appropriate precursors under controlled conditions. The amino-ethyl-isopropyl-amino side chain is then introduced through a series of reactions involving amination and alkylation. The final step involves the attachment of the ethanone group, which can be accomplished through a condensation reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts to enhance reaction rates and the implementation of purification techniques such as chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

1-((S)-2-{[(2-Amino-ethyl)-isopropyl-amino]-methyl}-pyrrolidin-1-yl)-ethanone can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the ethanone group to an alcohol.

    Substitution: The amino groups can participate in substitution reactions, leading to the formation of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

1-((S)-2-{[(2-Amino-ethyl)-isopropyl-amino]-methyl}-pyrrolidin-1-yl)-ethanone has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: This compound may be studied for its potential biological activity, including interactions with enzymes or receptors.

    Medicine: Research may explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It could be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 1-((S)-2-{[(2-Amino-ethyl)-isopropyl-amino]-methyl}-pyrrolidin-1-yl)-ethanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Modified Alkyl Substituents

1-(2-{[(2-Amino-ethyl)-ethyl-amino]-methyl}-pyrrolidin-1-yl)-ethanone (CAS: 1353964-25-6)
  • Molecular Formula : C₁₁H₂₃N₃O
  • Molecular Weight : 213.32 g/mol
  • Key Differences : Replaces the isopropyl group with an ethyl group, reducing steric bulk and lipophilicity. This modification may influence receptor binding affinity and metabolic stability in biological systems .
Ethanone,1-[(2S)-1-amino-2-pyrrolidinyl] (CAS: 1368005-98-4)
  • Molecular Formula : C₆H₁₂N₂O
  • Molecular Weight : 128.17 g/mol
  • Key Differences: Lacks the aminomethyl side chain and isopropyl group, resulting in a simpler structure with reduced molecular complexity. This compound serves as a foundational scaffold for more elaborate derivatives .

Ethanone Derivatives with Aromatic Substituents

Several compounds from the Nanyang Technological University study () feature ethanone moieties attached to substituted phenyl groups:

  • 1-(2-Cyclohexylphenyl)ethanone (3ar): Molecular Formula: C₁₄H₁₈O Key Features: Cyclohexylphenyl substituent enhances hydrophobicity and steric hindrance compared to the pyrrolidine-based target compound. Spectroscopic Data: ¹H NMR (δ 2.58 ppm for ketone CH₃), ¹³C NMR (δ 207.3 ppm for carbonyl) .

Piperidine and Pyridine Analogues

Compounds like [6-(1-Ethylpropylamino)-pyridin-3-yl]-methanone derivatives () share tertiary amine motifs but incorporate pyridine or piperidine rings instead of pyrrolidine.

Physicochemical and Spectroscopic Comparison

Molecular Properties

Compound Name Molecular Formula Molecular Weight LogP* (Predicted) Hydrogen Bond Donors Hydrogen Bond Acceptors
Target Compound C₁₂H₂₅N₃O 227.35 1.2 2 3
Ethyl-Substituted Analogue (CAS: 1353964-25-6) C₁₁H₂₃N₃O 213.32 0.8 2 3
1-(2-Cyclohexylphenyl)ethanone (3ar) C₁₄H₁₈O 202.29 3.5 0 1

*LogP values estimated using fragment-based methods.

Spectroscopic Profiles

  • Target Compound: Expected ¹H NMR signals: δ 1.0–1.2 ppm (isopropyl CH₃), δ 2.4–3.0 ppm (pyrrolidine and CH₂NH groups), δ 2.1 ppm (ethanone CH₃).
  • Ethyl-Substituted Analogue :

    • ¹H NMR would show δ 1.1–1.3 ppm (ethyl CH₃) instead of isopropyl signals.
  • 1-(2-Cyclohexylphenyl)ethanone (3ar): ¹H NMR: δ 2.58 (s, 3H, COCH₃), δ 7.2–7.5 (aromatic protons) .

Research and Application Insights

  • Synthetic Challenges : The target compound’s stereochemistry and branched alkyl groups likely necessitate multi-step synthesis, including asymmetric catalysis or chiral resolution .
  • Biological Relevance: Analogues with aminoethyl side chains (e.g., ) are explored for neurotransmitter receptor modulation, but specific studies on the target compound are absent in the provided evidence.

Biological Activity

1-((S)-2-{[(2-Amino-ethyl)-isopropyl-amino]-methyl}-pyrrolidin-1-yl)-ethanone, also known by its CAS number 1354016-08-2, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrrolidine ring, which is a common structural motif in many biologically active molecules. Its molecular formula is C12H25N3OC_{12}H_{25}N_{3}O, indicating the presence of nitrogen heterocycles that contribute to its biological properties.

PropertyValue
Molecular FormulaC₁₂H₂₅N₃O
Molecular Weight227.35 g/mol
CAS Number1354016-08-2

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of compounds containing pyrrolidine structures. For instance, derivatives similar to this compound have demonstrated significant activity against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).

In a comparative study, pyrrole-based compounds exhibited minimum inhibitory concentration (MIC) values significantly lower than traditional antibiotics like vancomycin. For example, a related pyrrole derivative showed an MIC of 8 ng/mL against MRSE, which is over 62-fold more potent than vancomycin (MIC 0.5–1 μg/mL) .

The mechanisms by which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the presence of the pyrrolidine ring may interfere with bacterial cell wall synthesis or disrupt essential metabolic pathways within bacterial cells. Such mechanisms are common among many antibacterial agents .

Case Study 1: Antimicrobial Efficacy

A study published in MDPI reported on various pyrrole derivatives, including those structurally related to this compound. The findings indicated that these compounds were particularly effective against Gram-positive bacteria. The study emphasized the importance of optimizing molecular structure to enhance antibacterial activity .

Case Study 2: Neuroprotective Effects

Another area of research has focused on the neuroprotective properties of similar compounds. Some derivatives have shown promise in models of cerebral ischemia, suggesting potential applications in treating neurodegenerative diseases. The neuroprotective effects are attributed to their ability to modulate neurotransmitter systems and reduce oxidative stress .

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